Cytotoxic Activity of 7-Methyl-1,8-naphthyridine-2-carboxylic acid Derivatives in MCF7 Breast Cancer Cells vs. Staurosporine Reference
A series of 2-phenyl-7-methyl-1,8-naphthyridine derivatives bearing the 7-methyl-1,8-naphthyridine-2-carboxylic acid core scaffold were synthesized and evaluated for in vitro cytotoxic activity against the MCF7 human breast cancer cell line. Among the derivatives, compound 10c exhibited an IC50 value of 1.47 μM, representing a 3.1-fold improvement in potency compared to the reference standard staurosporine (IC50 = 4.51 μM) under identical assay conditions [1]. Compounds 8d, 4d, 10f, and 8b also displayed IC50 values of 1.62 μM, 1.68 μM, 2.30 μM, and 3.19 μM respectively — each exceeding the potency of the staurosporine baseline [1].
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 1.47 μM (compound 10c, a 7-methyl-1,8-naphthyridine-2-carboxylic acid derivative); other derivatives: 1.62 μM (8d), 1.68 μM (4d), 2.30 μM (10f), 3.19 μM (8b) |
| Comparator Or Baseline | Staurosporine (IC50 = 4.51 μM) |
| Quantified Difference | 3.1-fold improvement (10c vs. staurosporine); 1.4- to 2.8-fold improvement across active derivatives |
| Conditions | MCF7 human breast cancer cell line; MTT assay; 48-hour incubation |
Why This Matters
The 7-methyl-1,8-naphthyridine-2-carboxylic acid scaffold produces derivatives with sub-2 μM IC50 values against MCF7 cells, outperforming a clinically recognized cytotoxic reference standard in the same assay, thereby establishing this core structure as a validated starting point for anticancer lead optimization.
- [1] Al-romaizan AN, Jaber TS, Ahmed NS. Novel 1,8-naphthyridine derivatives: Design, synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Open Chemistry. 2019;17(1):943-954. View Source
